![molecular formula C12H15N3 B13773358 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway. This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth .
Comparison with Similar Compounds
- 1H-Pyrrolo[3,2-B]pyridine
- 1H-Pyrrolo[2,3-C]pyridine
- 1H-Pyrrolo[2,3-D]pyrimidine
Comparison: 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher potency in inhibiting specific targets such as FGFR, making it a valuable lead compound in drug discovery .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-piperidin-1-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-8-15(9-3-1)11-5-7-14-12-10(11)4-6-13-12/h4-7H,1-3,8-9H2,(H,13,14) |
InChI Key |
QTWWJUWXADSYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


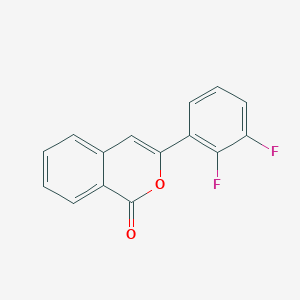
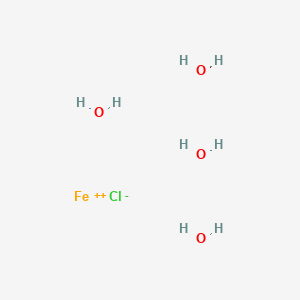
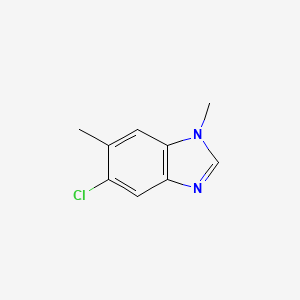
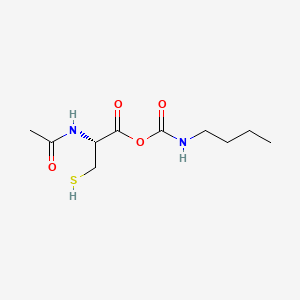
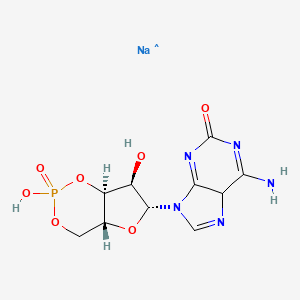
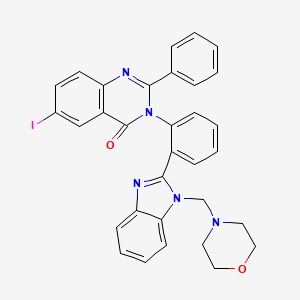
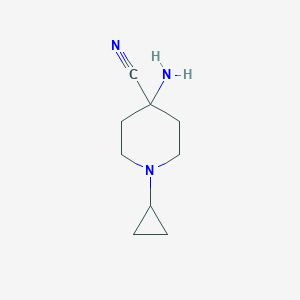
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)
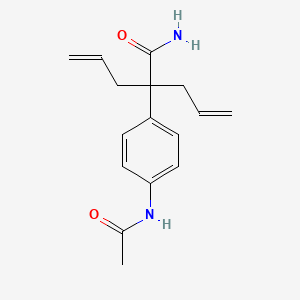
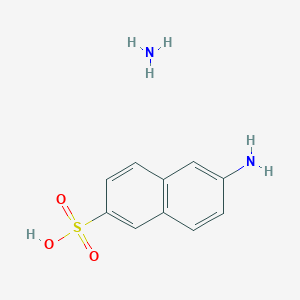
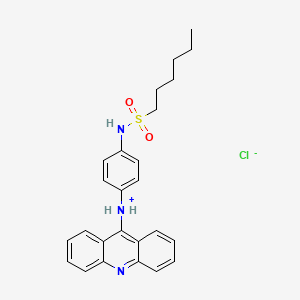
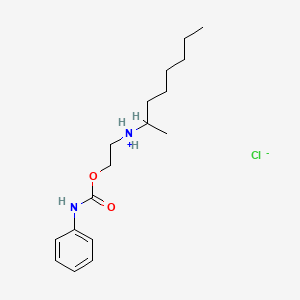
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
